S-2-((9-Methoxynonyl)amino)ethyl thiosulfate
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Overview
Description
S-2-((9-Methoxynonyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C11H25NO4S2 It is a member of the thiosulfate family, which are compounds containing the thiosulfate ion (S2O3^2-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((9-Methoxynonyl)amino)ethyl thiosulfate typically involves the reaction of 9-methoxynonylamine with ethylene thiosulfate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
S-2-((9-Methoxynonyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or sulfates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonates and sulfates.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiosulfates depending on the nucleophile used.
Scientific Research Applications
S-2-((9-Methoxynonyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential role in biological systems, particularly in sulfur metabolism and detoxification processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radioprotective agent and in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of S-2-((9-Methoxynonyl)amino)ethyl thiosulfate involves its interaction with sulfur-containing enzymes and proteins. It acts as a sulfur donor, participating in various biochemical reactions. The compound can be metabolized to release thiosulfate ions, which can then be further processed by cellular enzymes. This mechanism is particularly relevant in its potential use as a radioprotective agent, where it helps to mitigate the effects of radiation by scavenging free radicals and donating sulfur atoms to repair damaged molecules .
Comparison with Similar Compounds
Similar Compounds
S-2-((9-Hydroxynonyl)amino)ethyl thiosulfate: Similar structure but with a hydroxyl group instead of a methoxy group.
S-2-(dimethylamino)ethyl thiosulfate: Contains a dimethylamino group instead of the 9-methoxynonyl group
Uniqueness
S-2-((9-Methoxynonyl)amino)ethyl thiosulfate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the 9-methoxynonyl group enhances its solubility and stability compared to similar compounds. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
21220-94-0 |
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Molecular Formula |
C12H27NO4S2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
1-methoxy-9-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C12H27NO4S2/c1-17-11-8-6-4-2-3-5-7-9-13-10-12-18-19(14,15)16/h13H,2-12H2,1H3,(H,14,15,16) |
InChI Key |
NNGKOQQUMCANGC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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